
Pomiferin, triacetate
描述
Pomiferin, triacetate, also known as this compound, is a useful research compound. Its molecular formula is C31H30O9 and its molecular weight is 546.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Anticancer Properties
Pomiferin triacetate has shown promising results in various cancer models:
- In vitro Studies : Research indicates that pomiferin triacetate exhibits cytotoxic effects against multiple human cancer cell lines, including lung (A549), cervical (HeLa), and breast cancer cells. The compound's growth-inhibitory effects are attributed to its ability to induce apoptosis and inhibit histone deacetylases .
- Case Studies : A notable case documented the potential anticancer effects of pomiferin in a patient with nonmelanoma skin cancer who experienced tumor regression after consuming supplements containing hedge apple extract, which is rich in pomiferin .
Anti-Inflammatory Effects
Beyond its anticancer properties, pomiferin triacetate has been investigated for its anti-inflammatory effects:
- Acute Respiratory Distress Syndrome : In a study involving lipopolysaccharide-induced inflammation in mice, treatment with pomiferin significantly reduced lung injury and improved pulmonary function. The compound inhibited inflammation and oxidative stress by blocking the AKT/Foxo1 signaling pathway .
- Neuroinflammation : Pomiferin has also been shown to exert antineuroinflammatory effects by activating the Akt/Nrf2 pathway and inhibiting the NF-κB pathway. This suggests a potential role for pomiferin in treating neurodegenerative diseases characterized by inflammation .
Data Table: Summary of Research Findings on Pomiferin Triacetate
Study Type | Cell Line/Model | Effect Observed | Mechanism |
---|---|---|---|
In vitro | A549 (lung carcinoma) | Cytotoxicity | Induction of apoptosis, inhibition of histone deacetylases |
In vitro | HeLa (cervical carcinoma) | Cytotoxicity | Induction of apoptosis |
Case Study | Nonmelanoma skin cancer | Tumor regression | Potential anticancer properties from dietary intake |
In vivo | Mice (ARDS model) | Improved lung function | Inhibition of AKT/Foxo1 signaling pathway |
In vitro | RAW264.7 macrophages | Reduced inflammation | Activation of Akt/Nrf2 pathway |
化学反应分析
Pomiferin Triacetate as an mTOR Inhibitor
Pomiferin triacetate has been identified as a potent stabilizer of the tumor suppressor programmed cell death 4 (Pdcd4) . It functions as a general inhibitor of the PI3K-Akt-mTOR-p70 S6K cascade, impacting the pathway downstream of Akt but upstream of p70 S6K . Pomiferin triacetate directly inhibits mTOR kinase activity against both mTOR complexes 1 and 2 .
In vitro mTOR kinase assays demonstrate that pomiferin triacetate inhibits mTOR in a dose-dependent manner, with an IC50 of 6.2 µM . Molecular docking studies suggest that pomiferin triacetate interacts with the catalytic site of mTOR . Pomiferin triacetate shows high selectivity for mTOR compared to a panel of 17 lipid and 50 protein kinases . As a consequence of mTOR inhibition, pomiferin triacetate efficiently attenuates translation .
Impact on Kinase Activity
Pomiferin triacetate's effects on various kinases have been studied. The results of these studies are summarized in the tables below .
Lipid Kinase Activity
The following table shows the impact of pomiferin triacetate on a panel of 17 lipid kinases :
Kinase | Pomiferin triacetate (5 µM) | Pomiferin triacetate (10 µM) |
---|---|---|
CHKα | 98 ± 6 | 100 ± 0 |
CHKβ | 102 ± 2 | 102 ± 4 |
DGKβ | 104 ± 8 | 92 ± 13 |
DGKγ | 102 ± 9 | 94 ± 20 |
DGKζ | 120 ± 1 | 103 ± 2 |
PI3Kα | 99 ± 1 | 91 ± 5 |
PI3Kα E542K | 65 ± 2 | 46 ± 1 |
PI3Kα E545K | 53 ± 1 | 38 ± 5 |
PI3Kβ | 98 ± 5 | 97 ± 2 |
PI3Kδ | 109 ± 3 | 98 ± 8 |
PI3Kγ | 70 ± 0 | 70 ± 3 |
PI4K2α | 90 ± 5 | 85 ± 6 |
PIK4Cα | 102 ± 7 | 102 ± 10 |
PIK4Cβ | 106 ± 7 | 94 ± 1 |
PIP5K2α | 73 ± 0 | 75 ± 1 |
SPHK1 | 85 ± 6 | 78 ± 2 |
SPHK2 | 89 ± 1 | 84 ± 3 |
Numbers represent percent of kinase activity remaining relative to the DMSO-treated control ± SD .
Protein Kinase Activity
The following table shows the impact of pomiferin triacetate on a panel of 50 protein kinases :
Kinase | Pomiferin triacetate (5 µM) | Pomiferin triacetate (10 µM) | Kinase | Pomiferin triacetate (5 µM) | Pomiferin triacetate (10 µM) |
---|---|---|---|---|---|
AMPK (hum) | 86 ± 1 | 79 ± 6 | NEK6 | 100 ± 2 | 104 ± 5 |
Aurora B | 93 ± 7 | 79 ± 2 | p38α MAPK | 105 ± 2 | 94 ± 2 |
BTK | 97 ± 2 | 88 ± 8 | PAK4 | 88 ± 9 | 98 ± 2 |
CAMKKβ | 132 ± 0 | 129 ± 5 | PDK1 | 87 ± 1 | 82 ± 1 |
CAMK1 | 107 ± 1 | 88 ± 1 | PIM1 | 95 ± 1 | 100 ± 2 |
CHK2 | 72 ± 3 | 70 ± 0 | PKA | 99 ± 0 | 98 ± 7 |
CK1δ | 99 ± 7 | 85 ± 5 | PKBα | 102 ± 1 | 92 ± 1 |
CK2 | 110 ± 1 | 103 ± 1 | PKCα | 122 ± 1 | 109 ± 5 |
DYRK1A | 92 ± 1 | 74 ± 1 | PKD1 | 98 ± 1 | 102 ± 5 |
EFK2 | 113 ± 2 | 98 ± 3 | PLK1 | 124 ± 2 | 96 ± 1 |
EPH-A2 | 102 ± 3 | 93 ± 6 | PRK2 | 98 ± 8 | 82 ± 8 |
GSK3β | 96 ± 8 | 87 ± 2 | RIPK2 | 100 ± 1 | 87 ± 2 |
HER4 | 108 ± 5 | 95 ± 4 | ROCK 2 | 78 ± 1 | 69 ± 2 |
HIPK2 | 91 ± 1 | 95 ± 1 | RSK1 | 92 ± 0 | 95 ± 0 |
IGF-1R | 103 ± 1 | 93 ± 1 | SGK1 | 93 ± 6 | 86 ± 1 |
IRAK4 | 90 ± 1 | 90 ± 1 | S6K1 | 89 ± 0 | 99 ± 4 |
JAK2 | 117 ± 8 | 106 ± 2 | SmMLCK | 94 ± 3 | 89 ± 2 |
JNK1 | 84 ± 5 | 82 ± 5 | SRPK1 | 102 ± 0 | 95 ± 3 |
Lck | 93 ± 2 | 71 ± 3 | Src | 99 ± 3 | 88 ± 1 |
LKB1 | 110 ± 7 | 95 ± 2 | SYK | 81 ± 2 | 79 ± 4 |
MARK3 | 95 ± 1 | 81 ± 3 | TAK1 | 107 ± 3 | 93 ± 2 |
MKK1 | 92 ± 6 | 77 ± 1 | TBK1 | 112 ± 2 | 92 ± 1 |
MLK3 | 97 ± 6 | 91 ± 3 | TrkA | 88 ± 0 | 76 ± 5 |
MSK1 | 105 ± 4 | 99 ± 4 | TTK | 80 ± 1 | 83 ± 2 |
MST2 | 69 ± 2 | 76 ± 1 | VEGFR1 | 86 ± 6 | 81 ± 1 |
Numbers represent percent of kinase activity remaining relative to the control ± SD .
Effects on Protein Translation
Pomiferin triacetate impairs protein translation due to its mTOR inhibitory activity . Polysome profiling showed that treatment with pomiferin triacetate resulted in a shift from polysomal to sub-polysomal fractions, indicating reduced protein synthesis .
Other Potential Activities
Non-acetylated pomiferin has antioxidant, antimicrobial, and histone deacetylase (HDAC) inhibitory properties and may exert anti-proliferative effects in tumor cells . Pomiferin can regulate oxidative stress and the release of reactive oxygen species (ROS) . It can also mediate downstream reactions by phosphorylation of a series of intracellular proteins that regulate cell survival, growth, proliferation, cell migration, and angiogenesis . Isopomiferin, a related compound, can induce cell death and trigger apoptosis .
属性
IUPAC Name |
[2-acetyloxy-4-[5-acetyloxy-8,8-dimethyl-6-(3-methylbut-2-enyl)-4-oxopyrano[2,3-h]chromen-3-yl]phenyl] acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30O9/c1-16(2)8-10-21-28-22(12-13-31(6,7)40-28)29-26(30(21)39-19(5)34)27(35)23(15-36-29)20-9-11-24(37-17(3)32)25(14-20)38-18(4)33/h8-9,11-15H,10H2,1-7H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPZRPSXMUHEEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C3C(=C1OC(=O)C)C(=O)C(=CO3)C4=CC(=C(C=C4)OC(=O)C)OC(=O)C)C=CC(O2)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50969451 | |
Record name | 4-[5-(Acetyloxy)-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4-oxo-4H,8H-benzo[1,2-b:3,4-b']dipyran-3-yl]-1,2-phenylene diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50969451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5436-25-9 | |
Record name | 4H,8H-Benzo[1,2-b:3,4-b′]dipyran-4-one, 5-(acetyloxy)-3-[3,4-bis(acetyloxy)phenyl]-8,8-dimethyl-6-(3-methyl-2-butenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5436-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | POMIFERIN, TRIACETATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21570 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-[5-(Acetyloxy)-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4-oxo-4H,8H-benzo[1,2-b:3,4-b']dipyran-3-yl]-1,2-phenylene diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50969451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。